2-Cyano-7-nitro-benzoxazole
Description
Properties
Molecular Formula |
C8H3N3O3 |
|---|---|
Molecular Weight |
189.13 g/mol |
IUPAC Name |
7-nitro-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C8H3N3O3/c9-4-7-10-5-2-1-3-6(11(12)13)8(5)14-7/h1-3H |
InChI Key |
VQASCFCOAYJSKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])OC(=N2)C#N |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
2-Cyano-7-nitro-benzoxazole derivatives have shown promising antibacterial and antifungal activities. Research indicates that benzoxazole compounds can inhibit the growth of various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds are often comparable to established antibiotics, demonstrating their potential as alternative therapeutic agents .
Anticancer Properties
The compound has been evaluated for its anticancer effects against several cancer cell lines, including HCT116 (human colorectal carcinoma) and MCF-7 (breast cancer). Studies have shown that certain derivatives exhibit significant cytotoxicity, with IC50 values in the low micromolar range. The structure-activity relationship (SAR) analyses suggest that modifications to the benzoxazole core can enhance anticancer activity, making it a valuable scaffold for drug development .
Optical Applications
Fluorescent Probes
This compound is noted for its optical properties, particularly as a fluorescent probe. Its ability to exhibit high Stokes shift and thermal stability makes it suitable for applications in biological imaging and detection systems. The excited-state intramolecular proton transfer mechanism contributes to its fluorescence characteristics, allowing for effective use in photoluminescent applications .
Dye Lasers
The compound's photophysical properties also extend to applications in dye lasers. Its stability and efficiency in converting light make it a candidate for use in advanced laser technologies, where precise wavelength control is essential .
Synthetic Intermediates
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It can be utilized to produce various derivatives that possess enhanced biological activities or novel functionalities. The ability to modify the nitro and cyano groups allows for the synthesis of compounds with diverse applications, including pharmaceuticals and agrochemicals .
Case Studies
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Cores
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Substituent Influence: The nitro group in this compound introduces strong electron-withdrawing effects, likely reducing aromatic ring reactivity compared to unsubstituted benzisoxazoles .
Physicochemical Properties
- Melting Points: While this compound’s melting point is unspecified, analogues like the benzodithiazine derivative in exhibit high thermal stability (mp 314–315°C) due to rigid fused-ring systems and strong intermolecular interactions .
- Spectroscopic Characteristics: The cyano group in related compounds shows distinct IR absorption near 2235 cm⁻¹ (e.g., ), a region typical for C≡N stretching . Nitro groups typically absorb in the 1500–1350 cm⁻¹ range (asymmetric stretching) and 870–840 cm⁻¹ (symmetric stretching), which could aid in identifying the target compound.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 2-Cyano-7-nitro-benzoxazole in laboratory settings?
- Use local exhaust ventilation and avoid contact with strong oxidizing agents to prevent hazardous reactions. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. In case of skin contact, wash immediately with soap and water. For spills, collect material in sealed containers and avoid environmental discharge, adhering to protocols in Safety Data Sheets (SDS) .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Employ nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm substituent positions and purity. Infrared (IR) spectroscopy identifies nitro (1520–1350 cm⁻¹) and cyano (2250–2220 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. How can researchers optimize synthetic routes to improve yield and purity?
- Stepwise nitration and cyanation under controlled temperatures (0–5°C) minimize side reactions. Catalytic methods, such as using sulfuric acid for nitration or copper cyanide for cyanation, enhance regioselectivity. Purification via silica gel chromatography with ethyl acetate/hexane mixtures ensures high purity .
Advanced Research Questions
Q. What experimental strategies elucidate the electronic effects of nitro and cyano groups on reactivity?
- Perform density functional theory (DFT) calculations to map electron density distribution. Kinetic studies under varying pH and solvent polarities reveal substituent effects on nucleophilic aromatic substitution. Comparative UV-Vis spectroscopy tracks charge-transfer interactions .
Q. How should discrepancies in thermal stability data be resolved across studies?
- Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under standardized conditions (heating rate: 10°C/min, nitrogen atmosphere). Cross-validate with accelerated aging studies and meta-analyses of literature data to identify confounding variables like moisture or impurities .
Q. What methodological frameworks assess photostability and degradation pathways?
- Use ICH Q1B guidelines for photostability testing, exposing samples to UV (320–400 nm) and visible light. Monitor degradation via HPLC-MS to identify byproducts (e.g., nitroso derivatives). Computational modeling predicts degradation kinetics under environmental stressors .
Q. How can researchers reconcile conflicting reports on biological activity of derivatives?
- Apply orthogonal assay platforms (e.g., enzyme inhibition vs. cell viability) to verify activity. Control for variables like solvent (DMSO concentration ≤0.1%) and cell line specificity. Meta-analyses should account for publication bias and assay sensitivity thresholds .
Q. What analytical techniques detect trace impurities in synthesized batches?
- Hyphenated techniques like LC-MS/MS (liquid chromatography-tandem mass spectrometry) quantify impurities at ppm levels. ¹H-NMR with cryoprobes enhances sensitivity for low-abundance contaminants. Store samples at -20°C in amber vials to prevent photodegradation during analysis .
Methodological Tables
Table 1: Key Spectral Data for Functional Group Identification
| Functional Group | IR Range (cm⁻¹) | NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Nitro (-NO₂) | 1520–1350 | - |
| Cyano (-CN) | 2250–2220 | 115–125 (¹³C) |
Table 2: Thermal Stability Testing Parameters
| Parameter | Recommended Value | Instrumentation |
|---|---|---|
| Heating Rate | 10°C/min | TGA/DSC |
| Atmosphere | Nitrogen (50 mL/min) | TGA |
| Sample Mass | 5–10 mg | DSC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
